4-tert-Butylcyclohexanol (CAS 21862-63-5) is a highly versatile, conformationally locked cyclic alcohol utilized extensively across fine chemical synthesis, fragrance manufacturing, and dermocosmetics [1]. Featuring a bulky tert-butyl group that anchors the cyclohexane ring in a stable chair conformation, the molecule exists as distinct cis- and trans-stereoisomers, each offering unique reactivity profiles . In industrial procurement, it serves as an essential stereochemical probe for evaluating oxidation kinetics, a direct precursor to the high-volume fragrance ingredient 4-tert-butylcyclohexyl acetate (Woody Acetate), and a potent TRPV1 receptor antagonist used to rapidly soothe sensitive skin [1].
Substituting 4-tert-butylcyclohexanol with unsubstituted cyclohexanol in synthetic workflows fails because cyclohexanol rapidly undergoes ring-flipping, destroying the fixed axial/equatorial geometry required for stereocontrolled reactions [1]. Furthermore, treating the cis- and trans-isomers of 4-tert-butylcyclohexanol as interchangeable generic equivalents leads to severe process failures. The cis-isomer features an axial hydroxyl group that oxidizes significantly faster due to the relief of 1,3-diaxial strain, whereas the trans-isomer's equatorial hydroxyl is highly resistant to certain microbial and chemical oxidations [2]. In fragrance procurement, failing to specify the isomer ratio results in unpredictable olfactory profiles, as only the pure cis-acetate delivers the premium creamy and floral notes demanded by high-end perfumery [2].
In competitive oxidation assays utilizing reagents like chromate or hypochlorite, cis-4-tert-butylcyclohexanol demonstrates markedly faster oxidation to 4-tert-butylcyclohexanone compared to its trans counterpart [1]. Because the bulky tert-butyl group locks the ring, the cis-hydroxyl is forced into an axial position. Oxidation relieves the steric 1,3-diaxial strain between the axial hydroxyl and ring hydrogens, driving a faster reaction rate than the equatorially positioned trans-hydroxyl [1].
| Evidence Dimension | Oxidation reaction rate (axial vs equatorial OH) |
| Target Compound Data | cis-4-tert-butylcyclohexanol (axial OH) |
| Comparator Or Baseline | trans-4-tert-butylcyclohexanol (equatorial OH) |
| Quantified Difference | Cis-isomer oxidizes preferentially and significantly faster due to steric strain relief. |
| Conditions | Competitive oxidation using standard oxidizing agents at room temperature. |
Allows buyers to select the cis-isomer for rapid, high-yield oxidation processes or to use the compound as a reliable benchmark for testing new oxidizing agents.
When subjected to microbial oxidation by Corynebacterium equi IFO 3730, the stereochemistry of 4-tert-butylcyclohexanol dictates strict enzymatic recognition. The cis-isomer is oxidized smoothly and rapidly to the corresponding ketone, achieving high conversion yields [1]. In stark contrast, the trans-isomer remains almost entirely unaffected under identical fermentation conditions [1].
| Evidence Dimension | Microbial oxidation conversion yield |
| Target Compound Data | cis-4-tert-butylcyclohexanol |
| Comparator Or Baseline | trans-4-tert-butylcyclohexanol |
| Quantified Difference | Cis-isomer undergoes smooth conversion; trans-isomer is virtually unreactive. |
| Conditions | Incubation with Corynebacterium equi IFO 3730 at 30°C, pH 6.0-6.6. |
Crucial for procurement in biocatalytic manufacturing, enabling near-perfect kinetic resolution of isomer mixtures without harsh chemical oxidants.
In clinical and dermatological formulations, 4-tert-butylcyclohexanol acts as a highly effective cellular-level TRPV1 receptor antagonist. When applied to sensitive skin, it intercepts irritation signals before they reach neuro-receptors, reducing stinging sensations by up to 78% and burning sensations by up to 80% within just 3 minutes of application .
| Evidence Dimension | Reduction in skin stinging and burning sensations |
| Target Compound Data | 4-tert-butylcyclohexanol (active ingredient) |
| Comparator Or Baseline | Untreated baseline / standard irritation response |
| Quantified Difference | Up to 78% reduction in stinging and 80% reduction in burning. |
| Conditions | In vivo topical application evaluated 3 minutes post-application. |
Provides a quantifiable, rapid-acting claim for cosmetic formulators procuring active ingredients for sensitive skin lines.
The commercial value of 4-tert-butylcyclohexanol is heavily tied to its esterification into 4-tert-butylcyclohexyl acetate. The pure cis-acetate delivers a highly favorable creamy, floral, and sweet odor profile [1]. Conversely, the trans-acetate yields a strictly woody scent. Because the cis-profile is more intense and desirable in luxury cosmetics and soaps, procurement often favors catalytic routes (e.g., rhodium-carbon or specific carbonyl reductases) that maximize the cis-4-tert-butylcyclohexanol precursor yield [1].
| Evidence Dimension | Olfactory profile and commercial desirability of the acetate derivative |
| Target Compound Data | cis-4-tert-butylcyclohexanol (precursor to cis-acetate) |
| Comparator Or Baseline | trans-4-tert-butylcyclohexanol (precursor to trans-acetate) |
| Quantified Difference | Cis-derived acetate provides a premium creamy/floral/sweet odor vs. the basic woody odor of the trans-derivative. |
| Conditions | Organoleptic evaluation of the acetylated derivatives in perfumery. |
Justifies the higher procurement cost and specialized synthesis of the cis-isomer for premium fragrance and cosmetic applications.
Because its bulky tert-butyl group locks the cyclohexane ring into a single chair conformation, 4-tert-butylcyclohexanol is the premier model compound for evaluating the axial vs. equatorial selectivity of novel chemical oxidants and reducing agents [1].
The compound is procured at industrial scales for esterification into 4-tert-butylcyclohexyl acetate (Woody Acetate). Buyers specifically target high-cis purity grades to achieve the intense, creamy, and floral notes required for luxury perfumes, soaps, and high-end household products [2].
Formulators procure 4-tert-butylcyclohexanol as a targeted TRPV1 receptor antagonist. It is incorporated into advanced skincare serums and lotions to provide rapid, clinically measurable relief from stinging and burning sensations within minutes .
Due to the extreme difference in microbial oxidation rates between its cis and trans forms, the compound is an ideal substrate for developing and scaling green biocatalytic processes, such as enzymatic kinetic resolution using specific carbonyl reductases or whole-cell systems [2].
BACKGROUND: Sensitive skin and rosacea are skin conditions, which may affect the quality of life of the patients considerably. In vitro and in vivo data indicated that the combination of trans-t-butylcyclohexanol and licochalcone A is an effective combination for alleviating the increased sensitivity of rosacea subtype I.
OBJECTIVE: Objective of this open dermocosmetic study was to investigate the efficacy and tolerability of a skin care product containing the anti-inflammatory licochalcone A and the TRPV1 antagonist trans-t-butylcyclohexanol in subjects with sensitive skin prone to redness and rosacea.
METHODS: 1221 subjects with sensitive skin and rosacea stage 0-II applied the test product twice daily for 4 weeks. Clinical assessment of sensitive skin and rosacea symptoms were performed at baseline and after 4 weeks. Additionally, at treatment end the test subjects filled a self-assessment questionnaire.
RESULTS: After 4 weeks of application, both, clinical and subjective assessment have shown improvement of all symptoms of sensitive skin and rosacea in a significant number of subjects (P less than 0.001). The test product was efficacious and very well tolerated also when used in conjunction with pharmacological treatments of the skin condition under scrutiny.
Conclusions: The study confirmed the good tolerability and efficacy of the skin care product in the management of sensitive skin prone to redness and rosacea when used alone or in combination with other therapies.
J Drugs Dermatol. 2017;16(6):605-611.
.